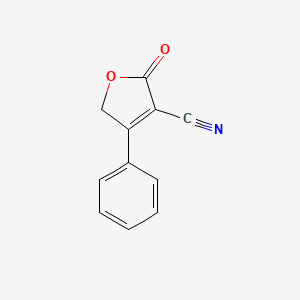
2-Oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile
Descripción general
Descripción
The compound 2-Oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile is a multifaceted molecule that has been the subject of various studies due to its potential applications in different fields of chemistry. While the exact compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, indicating the interest in this class of molecules.
Synthesis Analysis
The synthesis of related carbonitrile compounds typically involves multicomponent reactions that offer a convenient and efficient route to complex structures. For instance, the synthesis of 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile was achieved through a one-pot multicomponent reaction, yielding the product in excellent yield . Similarly, the synthesis of 2-amino-5-oxo-4-propyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile was performed using a one-pot multicomponent reaction with an organo-catalyst at room temperature . These methods highlight the efficiency of multicomponent reactions in constructing carbonitrile-containing heterocycles.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile was determined to be monoclinic with specific cell parameters, and the structure is stabilized by various hydrogen bonds and π interactions . The crystal structure of another derivative, 2-amino-5-oxo-4-propyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, was also determined, revealing a triclinic crystal system with the pyran rings adopting a boat conformation .
Chemical Reactions Analysis
The reactivity of carbonitrile compounds is often explored through their participation in further chemical transformations. For instance, the synthesis of 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile involved the reaction of benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate, leading to the formation of various derivatives with potential antimicrobial and anticancer activities . This demonstrates the versatility of carbonitrile compounds as precursors for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbonitrile compounds are often characterized by spectroscopic methods and computational studies. For example, the novel compound 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile was characterized by FT-IR, NMR, UV-visible spectroscopy, and mass spectral analysis, with additional quantum chemical studies providing insights into its molecular geometry, electronic properties, and reactivity . These studies are crucial for understanding the behavior of these compounds under various conditions and for predicting their potential applications.
Aplicaciones Científicas De Investigación
- “2-Oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile” is a chemical compound with the CAS Number: 7692-89-9 .
- Its molecular formula is C11H7NO2 .
- The molecular weight of this compound is 185.18 g/mol .
- It has a melting point of 165-167°C .
- .
- Chemokine Research : Compounds with similar structures have been used in the design and synthesis of HIV integrase strand transfer inhibitors .
- Organic Synthesis : Similar compounds have been used in the synthesis of complex organic molecules. For example, a compound with a similar structure was used in the synthesis of (4-Ethylamino-2-oxo-3-phenylcarbamoyl-pent-3-enyl)-carbamic acid tert-butyl ester .
- Chemokine Research : Compounds with similar structures have been used in the design and synthesis of HIV integrase strand transfer inhibitors .
- Organic Synthesis : Similar compounds have been used in the synthesis of complex organic molecules. For example, a compound with a similar structure was used in the synthesis of (4-Ethylamino-2-oxo-3-phenylcarbamoyl-pent-3-enyl)-carbamic acid tert-butyl ester .
Propiedades
IUPAC Name |
5-oxo-3-phenyl-2H-furan-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLDKEIZBJSYND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385019 | |
| Record name | 2-Oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile | |
CAS RN |
7692-89-9 | |
| Record name | 2-Oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



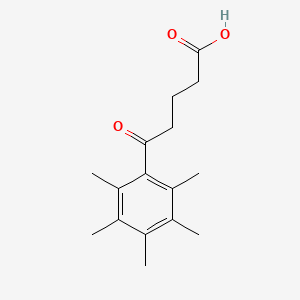
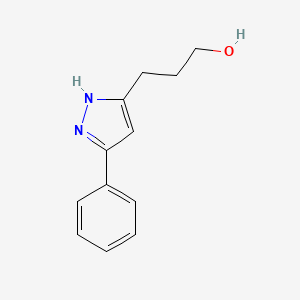
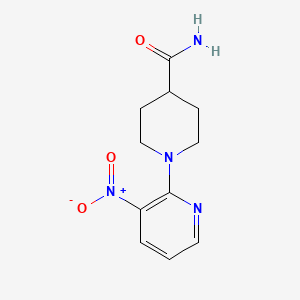
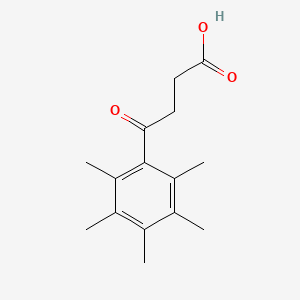
![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)
![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)

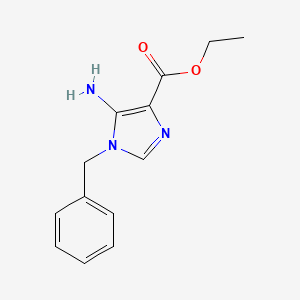
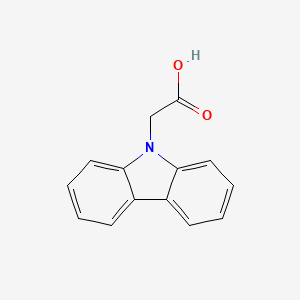



![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)
